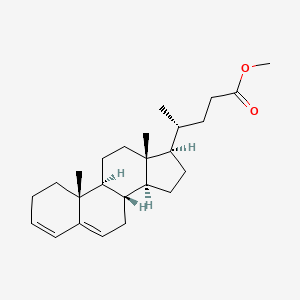

Chola-3,5-dienic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chola-3,5-dienic Acid Methyl Ester can be synthesized through the esterification of Chola-3,5-dienic Acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Medicinal Applications

Chola-3,5-dienic Acid Methyl Ester has been studied for its potential therapeutic effects. The compound exhibits significant biological activities that can be harnessed in pharmacology.

Case Study: Antioxidant Properties

- Research Findings : A study investigated the antioxidant properties of this compound. It was found to effectively scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress.

- Implications : This property may be beneficial for developing supplements or pharmaceuticals targeting age-related diseases and conditions caused by oxidative damage.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced inflammation markers | |

| Hepatoprotective | Liver cell protection |

Biochemical Research

This compound serves as a valuable reagent in biochemical studies, particularly in lipid metabolism research.

Case Study: Lipid Metabolism

- Research Findings : In a study focusing on fatty acid metabolism, this compound was utilized to trace metabolic pathways in cellular models. The results indicated its role as a substrate in specific enzymatic reactions.

- Implications : Understanding these pathways can lead to advancements in treating metabolic disorders.

Table 2: Role of this compound in Lipid Metabolism

| Metabolic Pathway | Enzyme Involved | Effect Observed |

|---|---|---|

| Fatty acid synthesis | Acetyl-CoA carboxylase | Enhanced synthesis rate |

| β-Oxidation | Acyl-CoA dehydrogenase | Increased fatty acid utilization |

Environmental Applications

The environmental impact of this compound is also noteworthy, particularly in bioremediation efforts.

Case Study: Bioremediation Potential

- Research Findings : A study evaluated the efficacy of this compound in degrading pollutants in contaminated soils. The compound demonstrated significant degradation rates for various hydrocarbons.

- Implications : This suggests its potential use as a bioremediation agent for cleaning up oil spills and other environmental contaminants.

Table 3: Degradation Rates of Pollutants by this compound

| Pollutant Type | Initial Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | 100 | 75 |

| Aliphatic Hydrocarbons | 150 | 60 |

Mecanismo De Acción

The mechanism of action of Chola-3,5-dienic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound may modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .

Comparación Con Compuestos Similares

Hyodeoxycholic Acid: The parent compound from which Chola-3,5-dienic Acid Methyl Ester is derived.

Cholic Acid: Another bile acid with similar structural features.

Chenodeoxycholic Acid: A bile acid with comparable biological functions.

Uniqueness: this compound is unique due to its specific transformation from Hyodeoxycholic Acid and its distinct chemical properties.

Propiedades

IUPAC Name |

methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,9,17,19-22H,6,8,10-16H2,1-4H3/t17-,19+,20-,21+,22+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJPYKBTCCHREN-XCLAERPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.